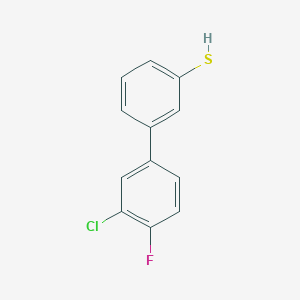

3-(3-Chloro-4-fluorophenyl)thiophenol

Beschreibung

3-(3-Chloro-4-fluorophenyl)thiophenol is a sulfur-containing aromatic compound characterized by a thiophenol group (-SH) attached to a phenyl ring substituted with chlorine (Cl) at position 3 and fluorine (F) at position 2. This structural motif is significant in medicinal chemistry, particularly in the design of enzyme inhibitors and bioactive molecules. Its synthesis involves reacting thiophenol derivatives with diiodomethane (CH₂I₂) and sodium hydroxide (NaOH) under basic conditions, yielding compounds with the 3-chloro-4-fluorophenyl pharmacophore . This moiety has been leveraged in tyrosinase inhibitors, as demonstrated in studies where halogenated aryl groups enhance binding affinity and selectivity . Additionally, halogen substituents (Cl and F) are known to improve metabolic stability and lipophilicity, critical for drug-like properties .

Eigenschaften

IUPAC Name |

3-(3-chloro-4-fluorophenyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFS/c13-11-7-9(4-5-12(11)14)8-2-1-3-10(15)6-8/h1-7,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNVENKGUPHAPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a thiol group is introduced to a halogenated aromatic compound under basic conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-sulfur bonds under mild conditions .

Industrial Production Methods

Industrial production of 3-(3-Chloro-4-fluorophenyl)thiophenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Chloro-4-fluorophenyl)thiophenol undergoes various chemical reactions, including:

Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-sulfur bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, air, cobalt-salen catalysts.

Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.

Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

Major Products

Oxidation: Disulfides.

Substitution: Various substituted phenylthiophenols.

Coupling Reactions: Thiophenol derivatives with extended aromatic systems.

Wissenschaftliche Forschungsanwendungen

3-(3-Chloro-4-fluorophenyl)thiophenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)thiophenol varies depending on its application. For instance, as a tyrosinase inhibitor, it interacts with the enzyme’s active site, preventing the oxidation of L-tyrosine and L-DOPA, which are precursors to melanin . In medicinal applications, it may target specific molecular pathways involved in bacterial growth or enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(3-Chloro-4-fluorophenyl)thiophenol, highlighting differences in substituents, biological activity, and synthetic routes:

Key Observations:

Substituent Effects: The thiophenol group (-SH) in the target compound enables nucleophilic reactivity, facilitating synthesis of sulfur-linked derivatives (e.g., 4b–h in Scheme 3) . In contrast, trifluoromethylthio (-SCF₃) analogs (e.g., 2,3-Dimethyl-4-(trifluoromethylthio)phenol) exhibit enhanced electron-withdrawing properties but lack direct biological data . Replacement of -SH with -OH (as in 3-Chloro-4-trifluoromethylphenol) reduces sulfur-mediated reactivity but retains halogen-driven bioactivity, such as analgesia .

Biological Activity :

- Halogen positioning is critical: The 3-Cl,4-F configuration in the target compound and its piperazine derivative (1-[(3-Chloro-4-fluorophenyl)methyl]piperazine) optimizes tyrosinase inhibition, likely via hydrophobic interactions with enzyme pockets .

- Triazole-thiadiazole hybrids (e.g., 6-(3-Chloro-4-fluorophenyl)-1,2,4-triazolo[3,4-b]-thiadiazole) demonstrate that halogenated aryl groups enhance analgesic efficacy, though their mechanisms differ from sulfur-containing analogs .

Synthetic Flexibility: The target compound’s synthesis is modular, allowing substitution with methylsulfanyl or benzyl groups via nucleophilic displacement (e.g., 4c–h in Scheme 3) . Trifluoromethylated analogs (e.g., 3-Chloro-4-trifluoromethylphenol) require specialized fluorination techniques, limiting scalability compared to thiophenol derivatives .

Research Findings and Implications

- Structure-Activity Relationship (SAR): The 3-Cl,4-F substitution pattern synergizes with sulfur’s nucleophilicity to enhance enzyme inhibition. This contrasts with CF₃-substituted phenols, where electron-withdrawing effects dominate .

- Thermodynamic Stability: Thiophenol derivatives exhibit lower melting points and higher solubility in polar solvents compared to trifluoromethylated phenols, advantageous for formulation .

- Limitations: While this compound shows promise in enzyme inhibition, its instability under oxidative conditions necessitates protective group strategies during synthesis .

Biologische Aktivität

3-(3-Chloro-4-fluorophenyl)thiophenol is an organic compound notable for its structural features, including a thiophenol group attached to a chlorinated and fluorinated phenyl ring. This compound has garnered attention in various fields such as medicinal chemistry and biochemistry due to its potential biological activities, particularly as an enzyme inhibitor and in pharmaceutical applications.

- IUPAC Name : 3-(3-chloro-4-fluorophenyl)benzenethiol

- Molecular Formula : C₁₂H₈ClFS

- CAS Number : 91657393

The biological activity of this compound primarily involves its interaction with specific enzymes, notably tyrosinase. Tyrosinase is crucial in melanin biosynthesis, and the compound acts as an inhibitor by binding to the enzyme's active site, thus preventing the oxidation of substrates like L-tyrosine and L-DOPA. This inhibition can be beneficial in treating conditions related to excessive melanin production, such as hyperpigmentation disorders.

Enzyme Inhibition

Research has demonstrated that this compound exhibits significant inhibitory activity against tyrosinase derived from Agaricus bisporus. The presence of both chlorine and fluorine atoms enhances its binding affinity and selectivity towards the enzyme, leading to improved inhibition compared to other compounds lacking these substituents .

Antimicrobial Properties

This compound has also been explored for its potential antimicrobial effects. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further research is necessary to establish its efficacy and mechanism of action in this regard.

Case Studies and Research Findings

-

Tyrosinase Inhibition Study :

- A study focused on synthesizing derivatives incorporating the 3-chloro-4-fluorophenyl motif reported enhanced inhibitory activity against AbTYR (tyrosinase from Agaricus bisporus). The docking analysis indicated that the compound effectively interacts with the enzyme's catalytic site, showcasing its potential as a therapeutic agent for skin disorders related to pigmentation .

- Synthesis and Biological Evaluation :

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Chloro-4-fluorophenol | Lacks thiophenol group | Moderate tyrosinase inhibition |

| 4-Chlorothiophenol | Lacks fluorine atom | Lower potency in enzyme inhibition |

| This compound | Contains both chlorine and fluorine | High potency in tyrosinase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.